2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a cyclopropylpyrimidinyl group and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Cyclopropylpyrimidinyl Group: This step involves the coupling of the azetidine intermediate with a cyclopropylpyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyridazinone Core: The final step involves the construction of the pyridazinone ring through a cyclization reaction, typically using a hydrazine derivative and a suitable dicarbonyl compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs, as well as the development of scalable reaction conditions.
Chemical Reactions Analysis
2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate the mechanisms of action of related compounds.
Chemical Biology: The compound is employed in chemical biology research to develop new probes and assays for studying biological systems.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazinone core and may have similar pharmacological properties, but differ in their substituents.
Azetidine Derivatives: Compounds with the azetidine ring may have different biological activities depending on the nature of the substituents.
Cyclopropylpyrimidine Derivatives: These compounds feature the cyclopropylpyrimidine group and may have unique properties related to this moiety.
The uniqueness of this compound lies in its specific combination of these structural elements, which may confer distinct pharmacological properties and potential therapeutic benefits.
Properties
IUPAC Name |
2-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c21-15-3-1-2-14(10-15)17-6-7-19(27)26(24-17)16-11-25(12-16)18-8-9-22-20(23-18)13-4-5-13/h1-3,6-10,13,16H,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGLQSXQUHJBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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